2-Azabicyclo[3.3.1]nonane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester
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Overview
Description
2-Azabicyclo[3.3.1]nonane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester is a complex organic compound with a unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its rigid and three-dimensional structures. These structures are often found in natural products and have significant implications in drug development due to their favorable properties, such as increased solubility and decreased non-specific binding to proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.3.1]nonane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester involves several steps, including cyclization reactions. One common method involves the use of radical cyclization protocols. For instance, a SmI2-mediated radical cyclization protocol has been effective in constructing the desired ring system . The synthesis often begins with the stereoselective connection of functionalized units, followed by various cyclization reactions to form the bicyclic structure .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the efficiency and yield of the cyclization reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[3.3.1]nonane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-Azabicyclo[3.3.1]nonane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, its rigid structure makes it a valuable scaffold for drug development, particularly for designing molecules with specific biological activities . The compound’s unique structure also makes it useful in studying molecular recognition and binding interactions.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.3.1]nonane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into binding sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various molecular pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other azabicyclo structures, such as 2-Azabicyclo[3.2.1]octane and indole-fused azabicyclo[3.3.1]nonane . These compounds share the rigid bicyclic structure but differ in their specific functional groups and overall molecular architecture.
Uniqueness: What sets 2-Azabicyclo[3.3.1]nonane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester apart is its specific ester functional group and the presence of a ketone.
Properties
Molecular Formula |
C13H21NO3 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(14)4-5-11(9)15/h9-10H,4-8H2,1-3H3 |
InChI Key |
LVHTVAFZZMRMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC1CCC2=O |
Origin of Product |
United States |
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